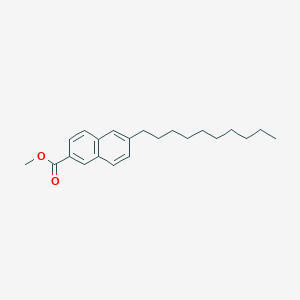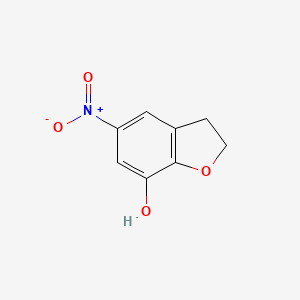
5-Nitro-2,3-dihydrobenzofuran-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran compounds are widely distributed in nature and have been found to exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a nitro group at the 5-position and a hydroxyl group at the 7-position of the benzofuran ring contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 5-Nitro-2,3-dihydrobenzofuran-7-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde.
Formation of Benzofuran Ring: The 2-hydroxy-5-nitrobenzaldehyde is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to form ethyl 5-nitrobenzofuran-2-carboxylate.
Reduction: The nitro group is subsequently reduced to form the desired this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-Nitro-2,3-dihydrobenzofuran-7-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Nitro-2,3-dihydrobenzofuran-7-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-7-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
5-Nitro-2,3-dihydrobenzofuran-7-ol can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran-7-ol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitrobenzofuran: Lacks the hydroxyl group, affecting its solubility and interaction with biological molecules.
5-Amino-2,3-dihydrobenzofuran-7-ol: The amino group provides different chemical properties and potential biological activities compared to the nitro group.
The presence of both the nitro and hydroxyl groups in this compound makes it unique and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H7NO4 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
5-nitro-2,3-dihydro-1-benzofuran-7-ol |
InChI |
InChI=1S/C8H7NO4/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4,10H,1-2H2 |
Clé InChI |
GJNXQKJXVQYYFG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B13878855.png)
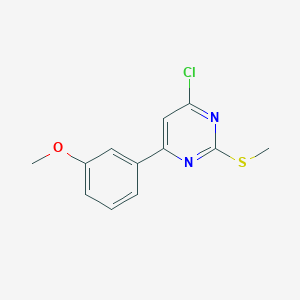
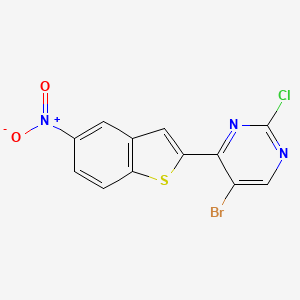
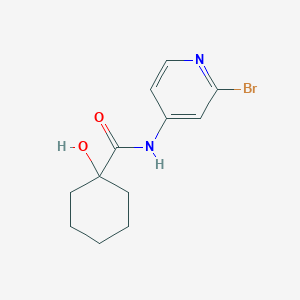
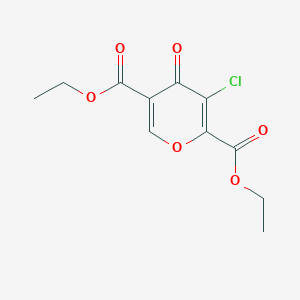
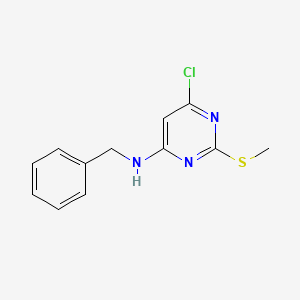

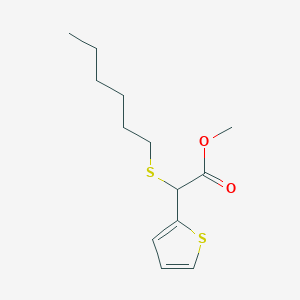
![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
![2-[N-(3-chloroprop-2-enoxy)-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B13878921.png)
